molecular formula C39H55N9O9S3 B012693 (2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 104234-99-3

(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Cat. No.: B012693
CAS No.: 104234-99-3
M. Wt: 890.1 g/mol
InChI Key: GXPKVLSZDUGLIV-YDPTYEFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is a synthetic peptide derivative. This compound is known for its chemotactic properties, meaning it can attract cells, particularly polymorphonuclear leukocytes, which are a type of white blood cell . The compound is often used in scientific research to study cell signaling and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine involves multiple steps:

    Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.

    Formylation: The N-terminal methionine is formylated using formic acid or formyl chloride under mild conditions.

    Azidosalicylamido Modification: The lysine residue is modified with 4-azidosalicylic acid using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers for the SPPS process, followed by large-scale chemical reactors for the subsequent modification steps. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry would be employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.

    Reduction: The dithiopropionyl group can be reduced to free thiols.

    Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Copper(I) catalysts for click chemistry reactions.

Major Products

    Oxidation: Methionine sulfoxide derivative.

    Reduction: Free thiol-containing peptide.

    Substitution: Triazole-linked peptide derivatives.

Scientific Research Applications

N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide modifications and reactions.

    Biology: Employed in studies of cell signaling, particularly in immune cells.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to target specific cells.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through its chemotactic properties. It binds to specific receptors on the surface of polymorphonuclear leukocytes, triggering a signaling cascade that leads to cell migration and activation. The azido and dithiopropionyl groups allow for further functionalization, enabling the compound to be used in various bioorthogonal reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is unique due to its multifunctional groups, which allow for a wide range of chemical modifications and applications. The presence of the azido and dithiopropionyl groups makes it particularly versatile for bioorthogonal chemistry and targeted drug delivery.

Properties

CAS No.

104234-99-3

Molecular Formula

C39H55N9O9S3

Molecular Weight

890.1 g/mol

IUPAC Name

(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1

InChI Key

GXPKVLSZDUGLIV-YDPTYEFTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O

104234-99-3

sequence

MLFX

Synonyms

FMLPL-SASD
formyl-Met-Leu-Phe-SASD-Lys
N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine

Origin of Product

United States

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